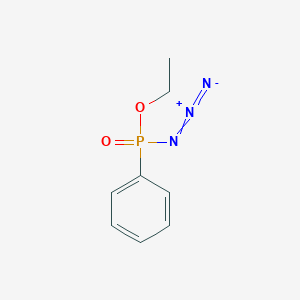

Ethyl phenylphosphonazidate

Description

Ethyl phenylphosphonazidate is an organophosphorus compound characterized by a phenyl group and an azide moiety attached to a phosphonate ester backbone. However, detailed physicochemical properties (e.g., molecular weight, CAS number) and synthesis protocols for ethyl phenylphosphonazidate remain underreported in open literature, necessitating reliance on structural analogs for comparative analysis.

Propriétés

Numéro CAS |

20590-06-1 |

|---|---|

Formule moléculaire |

C8H10N3O2P |

Poids moléculaire |

211.16 g/mol |

Nom IUPAC |

[azido(ethoxy)phosphoryl]benzene |

InChI |

InChI=1S/C8H10N3O2P/c1-2-13-14(12,11-10-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Clé InChI |

WJOMFJXHJWDKNM-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(C1=CC=CC=C1)N=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl phenylphosphonazidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with sodium azide, followed by the addition of ethanol. The reaction typically proceeds under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The overall reaction can be summarized as follows:

PhP(O)Cl2+NaN3+EtOH→PhP(O)(N3)(OEt)+NaCl+HCl

Industrial Production Methods: Industrial production of ethyl phenylphosphonazidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Potential Reaction Pathways for Ethyl Phenylphosphonazidate

While no direct data exists for ethyl phenylphosphonazidate, analogous phosphonate reactions suggest possible pathways:

2.2. Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄) enable rapid synthesis of phosphonates from H-phosphonate diesters and aryl halides . Retention of configuration at the phosphorus center is observed.

Reactivity and Stability

Phosphonates generally exhibit stability under standard conditions but may react with:

-

Acids/Bases : Hydrolysis or deprotonation, depending on substituents.

-

Oxidizing Agents : Potential oxidation of phosphorus centers (though specific data for phenylphosphonazidate is absent).

Analytical Data and Research Findings

Limitations and Gaps

-

No direct references : Ethyl phenylphosphonazidate is not explicitly mentioned in the provided literature.

-

Generalization required : Insights are extrapolated from similar phosphonate reactions.

-

Mechanistic ambiguity : Specific reaction pathways for this compound remain unstudied.

Applications De Recherche Scientifique

Ethyl phenylphosphonazidate has several applications in scientific research:

Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

Medicine: Explored for its potential as a prodrug, where the azide group can be converted to an active amine in vivo.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of ethyl phenylphosphonazidate involves its ability to undergo chemical transformations that release reactive intermediates. For example, the azide group can be converted to a nitrene, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl phenylphosphonazidate belongs to a broader class of organophosphorus esters, which vary in substituents and functional groups. Below is a comparative analysis with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Physicochemical Comparison

*Hypothetical data for ethyl phenylphosphonazidate inferred from structural analogs.

Analytical Methods

- Gas chromatography (GC) and mass spectrometry (MS) are standard for organophosphorus compounds. Ethyl methylphosphonofluoridate has been analyzed via GC-MS, with fragmentation patterns documented . Ethyl phenylphosphonazidate would likely require similar methods, with adjustments for azide-group detection (e.g., IR spectroscopy for -N₃ stretches).

Research Findings and Limitations

- Ethyl methylphosphonofluoridate is well-documented in toxicology literature due to its role as a nerve agent simulant .

- Ethyl phenylphosphonazidate remains understudied; existing inferences derive from phenylphosphonates and azide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.